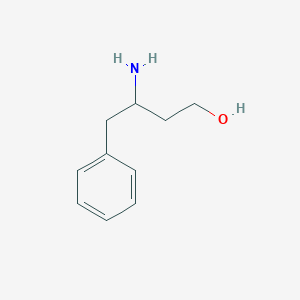
3-Amino-4-phenylbutan-1-ol
Vue d'ensemble
Description
3-Amino-4-phenylbutan-1-ol, also known as APB, is a chiral amino alcohol that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and ethanol. APB has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-Amino-4-phenylbutan-1-ol is not fully understood, but it is believed to involve the activation of the dopamine D2 receptor. 3-Amino-4-phenylbutan-1-ol has been shown to selectively activate the D2 receptor and increase dopamine release in the striatum. This activation of the D2 receptor is thought to be responsible for 3-Amino-4-phenylbutan-1-ol's effects on reward processing and motor control.
Biochemical and Physiological Effects:
3-Amino-4-phenylbutan-1-ol has been shown to have various biochemical and physiological effects. In animal studies, 3-Amino-4-phenylbutan-1-ol has been shown to increase locomotor activity and induce stereotypic behaviors, such as sniffing and head bobbing. It has also been shown to increase dopamine release in the striatum and nucleus accumbens, brain regions involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-4-phenylbutan-1-ol has several advantages for lab experiments. It is a relatively simple molecule that can be easily synthesized and purified. It has high enantioselectivity and can be used as a chiral building block for the synthesis of various compounds. 3-Amino-4-phenylbutan-1-ol has also been extensively studied and has a well-established mechanism of action.
However, there are also some limitations to using 3-Amino-4-phenylbutan-1-ol in lab experiments. It has been shown to have potential toxic effects on the liver and kidneys at high doses. 3-Amino-4-phenylbutan-1-ol also has limited solubility in some solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-Amino-4-phenylbutan-1-ol. One area of interest is the development of 3-Amino-4-phenylbutan-1-ol-based drugs for the treatment of various disorders, such as neuropathic pain and addiction. Another area of interest is the use of 3-Amino-4-phenylbutan-1-ol as a tool to study the function of the dopamine system in the brain. Further studies are needed to fully understand the mechanism of action of 3-Amino-4-phenylbutan-1-ol and its potential therapeutic applications.
Applications De Recherche Scientifique
3-Amino-4-phenylbutan-1-ol has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 3-Amino-4-phenylbutan-1-ol has been used as a tool to study the function of the dopamine system in the brain. It has been shown to selectively activate the dopamine D2 receptor and increase dopamine release in the striatum, a brain region involved in reward processing and motor control. 3-Amino-4-phenylbutan-1-ol has also been used to investigate the role of the dopamine system in addiction, schizophrenia, and Parkinson's disease.
In pharmacology, 3-Amino-4-phenylbutan-1-ol has been studied for its potential as a drug lead for the treatment of various disorders. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. 3-Amino-4-phenylbutan-1-ol has also been investigated as a potential treatment for neuropathic pain, a type of chronic pain that is difficult to manage with current therapies.
In biochemistry, 3-Amino-4-phenylbutan-1-ol has been used as a chiral building block for the synthesis of various compounds. It has been shown to have high enantioselectivity and can be used to produce chiral drugs and catalysts.
Propriétés
IUPAC Name |
3-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEMFUSXOKYPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-phenylbutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



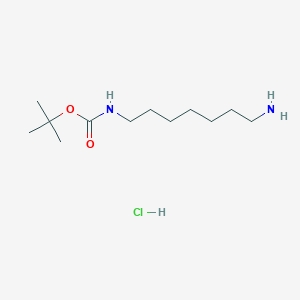
![Bipyridine, [(4-methylphenyl)sulfonyl]-](/img/structure/B3275221.png)
![Bipyridine, [(4-methoxyphenyl)sulfonyl]-](/img/structure/B3275223.png)
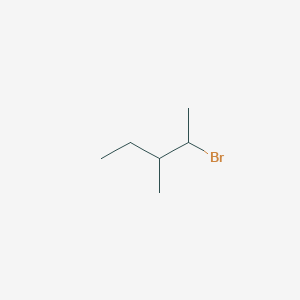
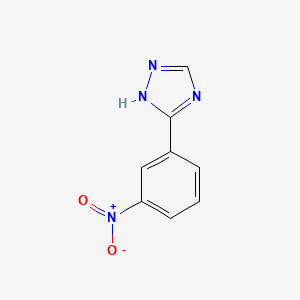
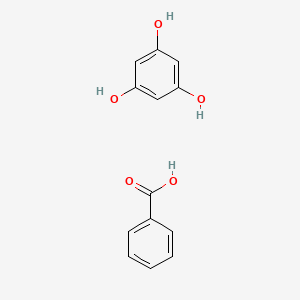
![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetranitro-](/img/structure/B3275257.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetranitro-](/img/structure/B3275263.png)

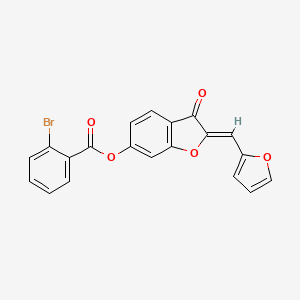

![3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline](/img/structure/B3275299.png)
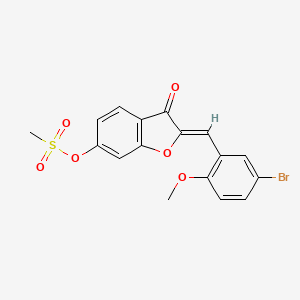
![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)